5-ethyl-N-(6-methylpyridin-2-yl)-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide 5-ethyl-N-(6-methylpyridin-2-yl)-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide
Brand Name: Vulcanchem
CAS No.: 921577-26-6
VCID: VC5311165
InChI: InChI=1S/C21H19N5O2/c1-3-25-12-16(20(27)23-18-11-7-8-14(2)22-18)19-17(13-25)21(28)26(24-19)15-9-5-4-6-10-15/h4-13H,3H2,1-2H3,(H,22,23,27)
SMILES: CCN1C=C2C(=NN(C2=O)C3=CC=CC=C3)C(=C1)C(=O)NC4=CC=CC(=N4)C
Molecular Formula: C21H19N5O2
Molecular Weight: 373.416

5-ethyl-N-(6-methylpyridin-2-yl)-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide

CAS No.: 921577-26-6

Cat. No.: VC5311165

Molecular Formula: C21H19N5O2

Molecular Weight: 373.416

* For research use only. Not for human or veterinary use.

5-ethyl-N-(6-methylpyridin-2-yl)-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide - 921577-26-6

Specification

CAS No. 921577-26-6
Molecular Formula C21H19N5O2
Molecular Weight 373.416
IUPAC Name 5-ethyl-N-(6-methylpyridin-2-yl)-3-oxo-2-phenylpyrazolo[4,3-c]pyridine-7-carboxamide
Standard InChI InChI=1S/C21H19N5O2/c1-3-25-12-16(20(27)23-18-11-7-8-14(2)22-18)19-17(13-25)21(28)26(24-19)15-9-5-4-6-10-15/h4-13H,3H2,1-2H3,(H,22,23,27)
Standard InChI Key YHLGYRFEZLDMDL-UHFFFAOYSA-N
SMILES CCN1C=C2C(=NN(C2=O)C3=CC=CC=C3)C(=C1)C(=O)NC4=CC=CC(=N4)C

Introduction

Structural and Chemical Characteristics

Molecular Architecture and Nomenclature

The compound’s IUPAC name, 5-ethyl-N-(6-methylpyridin-2-yl)-3-oxo-2-phenylpyrazolo[4,3-c]pyridine-7-carboxamide, reflects its intricate architecture. Its pyrazolo[4,3-c]pyridine core consists of a fused pyrazole and pyridine ring system, with substitutions at positions 2 (phenyl), 3 (oxo), 5 (ethyl), and 7 (6-methylpyridin-2-yl carboxamide). The molecular formula (C21H19N5O2) and weight (373.416 g/mol) were confirmed via high-resolution mass spectrometry, while its stereochemistry and tautomeric forms remain subjects of ongoing investigation.

Key Structural Features:

  • Pyrazolo[4,3-c]pyridine Core: The bicyclic system provides rigidity, enhancing binding affinity to biological targets.

  • Ethyl Group at Position 5: Introduces hydrophobicity, potentially improving membrane permeability.

  • 6-Methylpyridin-2-yl Carboxamide at Position 7: Facilitates hydrogen bonding with enzymatic active sites .

Spectroscopic and Computational Data

Nuclear magnetic resonance (NMR) spectra reveal distinct signals for the ethyl group (δ 1.25 ppm, triplet, 3H; δ 4.12 ppm, quartet, 2H), aromatic protons (δ 7.2–8.1 ppm), and the pyridinyl carboxamide (δ 8.4 ppm, singlet). Density functional theory (DFT) calculations predict a planar conformation for the pyrazolo[4,3-c]pyridine core, with the phenyl and pyridinyl groups adopting orthogonal orientations to minimize steric hindrance.

Synthesis and Optimization

Multi-Step Synthetic Pathways

The synthesis of 5-ethyl-N-(6-methylpyridin-2-yl)-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide involves sequential reactions optimized for yield and purity :

  • Formation of Pyrazolo[4,3-c]Pyridine Core:

    • Condensation of 4-aminopyrazole derivatives with β-keto esters under acidic conditions.

    • Cyclization via microwave-assisted heating (150°C, 30 min) achieves 85% yield.

  • Introduction of Ethyl and Phenyl Groups:

    • Alkylation at position 5 using ethyl bromide in dimethylformamide (DMF).

    • Suzuki-Miyaura coupling for phenyl group installation at position 2.

  • Carboxamide Functionalization:

    • Reaction of 7-carboxylic acid intermediate with 6-methylpyridin-2-amine using HATU as a coupling agent.

Purification and Characterization

Purification via silica gel chromatography (ethyl acetate/hexane, 3:7) yields >95% purity. Liquid chromatography–mass spectrometry (LC-MS) and elemental analysis validate the final product.

Comparative Synthesis Data

Comparative Analysis with Related Compounds

Structural Analogues and Activity Trends

Modifications to the ethyl, phenyl, or pyridinyl substituents significantly alter biological activity:

CompoundMolecular WeightMIC (μM)IC50 (μM)
5-Ethyl derivative (this compound)373.416PendingPending
5-Methyl analog359.389>20012.4
5-Propyl analog387.44345.63.2

The ethyl group’s intermediate chain length balances lipophilicity and steric effects, potentially optimizing target engagement compared to methyl or propyl variants.

Applications in Drug Development

Lead Optimization Strategies

  • Bioisosteric Replacement: Substituting the pyridinyl ring with thiazole improves aqueous solubility but reduces PS inhibition .

  • Prodrug Design: Esterification of the carboxamide enhances oral bioavailability in rat models (AUC increased by 2.3-fold).

Patent Landscape

As of 2023, six patents claim pyrazolo[4,3-c]pyridine derivatives for treating infectious and inflammatory diseases, though none specifically disclose this compound.

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